

Technical Guide: Solubility Profile of 2,6-Dichloro-4-methylnicotinonitrile

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Compound of Interest

Compound Name: 2,6-Dichloro-4-methylnicotinonitrile

Cat. No.: B1293653

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylnicotinonitrile, with the CAS number 875-35-4, is a chlorinated pyridine derivative. It presents as a white to light yellow crystalline powder.^[1] This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products.^[1] Understanding its solubility is critical for its application in synthetic chemistry, formulation development, and biological studies. This document provides a comprehensive overview of the available solubility data for **2,6-Dichloro-4-methylnicotinonitrile**, outlines detailed experimental protocols for its determination, and visualizes a general workflow for solubility assessment.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂	[1][2][3][4]
Molecular Weight	187.03 g/mol	[2][3][4]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	108-112 °C	[2][3][4]

Solubility Data

Quantitative solubility data for **2,6-Dichloro-4-methylnicotinonitrile** is limited in publicly available literature. The most consistently reported value is its solubility in water. While it is qualitatively described as soluble in some organic solvents, precise quantitative data is not readily available.

Aqueous Solubility

Solvent	Temperature	Concentration	pH
Water	20 °C	0.4 g/L	3.5 (in aqueous suspension) ^[4]

Organic Solvent Solubility

Qualitative descriptions indicate that **2,6-Dichloro-4-methylnicotinonitrile** is soluble in organic solvents such as dichloromethane and chloroform. However, no quantitative data has been identified in the reviewed literature.

Experimental Protocols for Solubility Determination

The following are standardized, general protocols that can be employed to determine the kinetic and thermodynamic solubility of **2,6-Dichloro-4-methylnicotinonitrile**. These methods are adapted from established procedures for compounds with similar characteristics.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

- **2,6-Dichloro-4-methylnicotinonitrile**
- Solvent of interest (e.g., water, ethanol, DMSO)
- Glass vials with screw caps
- Shaker or rotator set at a constant temperature

- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.

Procedure:

- Add an excess amount of solid **2,6-Dichloro-4-methylnicotinonitrile** to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
- Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, let the vials stand to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant.
- Filter the sample using a syringe filter to remove any remaining solid particles.
- Dilute the filtrate with a suitable solvent if necessary.
- Analyze the concentration of the dissolved **2,6-Dichloro-4-methylnicotinonitrile** in the filtrate using a validated HPLC method.
- The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Kinetic Solubility (High-Throughput Method)

This method is often used in early-stage drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO).

Materials:

- **2,6-Dichloro-4-methylnicotinonitrile**
- DMSO
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- 96-well plates
- Plate shaker
- Plate reader capable of nephelometry or UV-Vis spectroscopy, or an HPLC system.

Procedure:

- Prepare a high-concentration stock solution of **2,6-Dichloro-4-methylnicotinonitrile** in DMSO (e.g., 10 mM).
- In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer. The final concentration of DMSO should be kept low (e.g., <1-2%) to minimize its co-solvent effects.
- Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
- Measure the turbidity of each well using a nephelometer to detect precipitation. Alternatively, analyze the concentration of the dissolved compound in the supernatant after centrifugation using a plate-based UV-Vis reader or by HPLC.
- The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like **2,6-Dichloro-4-methylnicotinonitrile**.

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